9-Hydroxyestrone-3-acetate-11-nitrate

Description

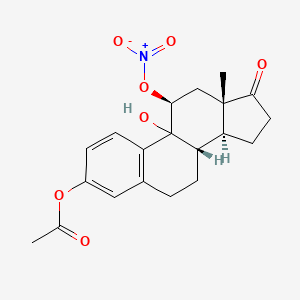

Structure

3D Structure

Properties

CAS No. |

33767-88-3 |

|---|---|

Molecular Formula |

C20H23NO7 |

Molecular Weight |

389.4 g/mol |

IUPAC Name |

[(8S,11S,13S,14S)-9-hydroxy-13-methyl-11-nitrooxy-17-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-yl] acetate |

InChI |

InChI=1S/C20H23NO7/c1-11(22)27-13-4-6-14-12(9-13)3-5-16-15-7-8-17(23)19(15,2)10-18(20(14,16)24)28-21(25)26/h4,6,9,15-16,18,24H,3,5,7-8,10H2,1-2H3/t15-,16-,18-,19-,20?/m0/s1 |

InChI Key |

PIFWUSBKSLUDOU-DIUKVQJFSA-N |

SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C(CC2)C4CCC(=O)C4(CC3O[N+](=O)[O-])C)O |

Isomeric SMILES |

CC(=O)OC1=CC2=C(C=C1)C3([C@@H](CC2)[C@@H]4CCC(=O)[C@]4(C[C@@H]3O[N+](=O)[O-])C)O |

Canonical SMILES |

CC(=O)OC1=CC2=C(C=C1)C3(C(CC2)C4CCC(=O)C4(CC3O[N+](=O)[O-])C)O |

Synonyms |

9-hydroxyestrone-3-acetate-11-nitrate 9alpha-hydroxyestrone-3-acetate-11beta-nitrate |

Origin of Product |

United States |

Molecular Interactions and Receptor Binding Studies of 9 Hydroxyestrone 3 Acetate 11 Nitrate

Ligand-Receptor Binding Affinities and Dynamics

Estrogen Receptor Alpha (ERα) Interaction Analysis

Molecular docking studies have been performed to predict the binding affinity of 9-Hydroxyestrone-3-acetate-11-nitrate for Estrogen Receptor Alpha (ERα). These computational analyses estimate a weaker binding energy for this compound compared to the natural ligands, estrone (B1671321) (E1) and 17β-estradiol (E2) mdpi.com. This suggests a potentially lower affinity for ERα. The presence of polar groups at the C9 and C11 positions of the steroid's C-ring is thought to be a contributing factor to this reduced affinity, as nonpolar groups are generally preferred for optimal interaction with ERα in these positions mdpi.com. Some 9α-hydroxy-11β-nitrate esters, however, have been reported to exhibit estrogenic potency mdpi.com.

Interactions with Steroid Sulfatase (STS)

The interaction of this compound with Steroid Sulfatase (STS) has also been explored through molecular docking. STS is a key enzyme in the biosynthesis of active estrogens. Computational models predict the binding of this compound to the active site of STS. However, specific experimental data on the inhibitory constants (Kᵢ or IC₅₀) for this particular compound against STS are not available in the reviewed scientific literature.

17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1) Binding

Molecular docking simulations have been employed to analyze the binding of this compound to 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1). This enzyme is responsible for the conversion of the less potent estrone to the more potent estradiol (B170435) wikipedia.org. The docking studies provide insights into the potential binding mode and interactions within the enzyme's active site. As with the other receptors, experimentally determined binding affinities for this compound with 17β-HSD1 are not documented in the available literature.

Microtubule Component Interaction: Investigation of β-Tubulin Binding

There is no available scientific literature or data from the conducted research that investigates the interaction of this compound with β-tubulin.

Structural Determinants of Receptor Recognition

The structural features of this compound that govern its recognition by target receptors can be inferred from molecular docking studies. The orientation and interactions of the steroid within the binding pockets of ERα, STS, and 17β-HSD1 are dictated by its specific chemical modifications.

For ERα , the presence of the 9-hydroxy and 11-nitrate groups on the C-ring appears to be a key determinant influencing its binding. It has been noted that for ER binding, short and nonpolar groups are generally favored at the 11β-position mdpi.com. The introduction of the polar nitrate (B79036) and hydroxyl moieties likely alters the interaction profile compared to endogenous estrogens.

In the case of 17β-HSD1 , the active site is a narrow hydrophobic tunnel, and the binding of steroidal ligands is stabilized by hydrogen bonds with key residues such as Tyr155 and Ser142 at one end of the pocket, and His221 and Glu282 at the other, in addition to hydrophobic contacts nih.gov. The positioning of the 3-acetate and 17-keto groups, along with the C-ring modifications of this compound, would be critical for its specific orientation and interaction within this well-defined active site. The catalytic triad of Ser142, Tyr155, and Lys159 is essential for the enzyme's function oup.comnih.gov.

Biological Activities and Cellular Mechanisms of 9 Hydroxyestrone 3 Acetate 11 Nitrate Preclinical Focus

Modulation of Endocrine System Pathways

Role as a Nitric Oxide (NO) Donor and its Biological Implications

The chemical structure of 9-Hydroxyestrone-3-acetate-11-nitrate, specifically the presence of a nitrooxy (-ONO2) group at the 11β position, suggests its potential to act as a nitric oxide (NO) donor. The cytotoxic effects of this compound, particularly against hormone-dependent cancer cells, may be linked to the generation of nitric oxide. mdpi.com In a broader biological context, the release of nitric oxide is a critical signaling pathway. For instance, estrogens can increase the activity of endothelial nitric oxide synthase, leading to the release of NO, which has antiatherosclerotic effects. nih.gov

The biological implications of nitric oxide are complex and concentration-dependent. At low concentrations (less than 100 nM), NO has been associated with promoting tumor proliferation and angiogenesis. Conversely, at higher, super-physiological concentrations (greater than 400 nM), it can inhibit these processes and promote apoptosis. Therefore, the activity of an NO-donating compound like this compound could be multifaceted, influencing cellular behavior in a dose-dependent manner.

Endocrine Disrupting Potential and Underlying Mechanisms (e.g., Nitrate (B79036)/Nitrite (B80452) Effects)

The endocrine-disrupting potential of this compound can be considered from two perspectives: its steroidal backbone and its nitrate moiety. Endocrine-disrupting chemicals (EDCs) can interfere with hormone signaling through various mechanisms, including direct interaction with hormone receptors like the estrogen receptor (ER), or through indirect pathways. nih.govnih.gov

Interestingly, molecular docking studies have estimated a generally lower affinity of C-ring oxidized estrone (B1671321) derivatives, including the 9α-hydroxy,11β-nitrooxy derivative, for estrogen receptor α (ERα) when compared with estrone and 17β-estradiol. mdpi.com This suggests that its cytotoxic actions may not be primarily mediated through direct ERα binding, pointing to alternative mechanisms. mdpi.com

One such mechanism could involve the nitrate group. Both nitrate and nitrite have been identified as potential endocrine disruptors, with studies showing they can exert neurotoxic effects through their conversion to nitric oxide. researchgate.net EDCs can modulate endocrine and reproductive systems by interacting with a wide array of targets, including nuclear receptors, membrane-bound receptors, and various enzymatic pathways. nih.govmdpi.com The activity of this compound may therefore result from a complex interplay between weak classical estrogenic pathways and signaling cascades initiated by the release of nitric oxide. mdpi.comresearchgate.net

Antigonadotropic Activity and Reproductive Tract Effects in Animal Models

Preclinical studies in animal models have highlighted the significant antigonadotropic activity of this compound. In a study using immature male and female rats, the introduction of a 9α-hydroxy-11β-nitroxy group into the estrone molecule led to a considerable increase in antigonadotropic activity. nih.gov This effect was quantified by the compound's ability to inhibit the growth of the testes in male rats. nih.gov

The same study also observed a dissociation between the compound's antigonadotropic and uterotropic (uterus-stimulating) activity when administered orally, which was attributed to an enhancement of the antigonadotropic effect. nih.gov This suggests that the structural modifications in this compound confer a distinct biological profile compared to the parent hormone, with a pronounced ability to suppress gonadotropin-related functions. nih.gov

Structure-Activity Relationship (SAR) Studies

Impact of 9α-Hydroxyl and 11β-Nitrooxy Groups on Biological Efficacy

The combination of a hydroxyl group at the 9α position and a nitrooxy group at the 11β position on the estrone steroid core is crucial for the distinct biological efficacy of this compound. The insertion of this 9,11-hydroxynitrate grouping has been shown to significantly increase the compound's antigonadotropic activity. nih.gov

Furthermore, in studies evaluating the antiproliferative effects of various C-ring oxidized estrone derivatives, 9α-Hydroxy,11β-nitrooxyestrone acetate (B1210297) emerged as the most cytotoxic molecule against hormone-dependent cancer cell lines such as MCF-7 (breast cancer) and LNCaP (prostate cancer). mdpi.com This potent cytotoxicity, coupled with its reduced affinity for ERα, indicates that the 9α-hydroxyl and 11β-nitrooxy functional groups are key determinants of a mechanism of action that differs from that of traditional estrogens. mdpi.com The presence of these polar groups is believed to be unfavorable for strong ERα binding, directing the compound's activity towards other pathways, possibly involving the release of nitric oxide. mdpi.com

Influence of the 3-Acetate Moiety on Activity

The 3-acetate moiety plays a significant role in modulating the biological activity profile of this compound. A comparative study of the effects of 9α-hydroxy-11β-nitroxy estrone and its 3-acetate analog revealed that acetylation influences the duration and specific activities of the compound. nih.gov

Specifically, the 3-acetate derivative demonstrated an extended duration of uterotropic action when administered orally compared to subcutaneous injection. nih.gov The study also noted a dissociation of antigonadotropic and uterotropic activity for the acetylated analog when administered into the stomach, resulting from an increased antigonadotropic effect. nih.gov This suggests that the 3-acetate group modifies the pharmacokinetics and/or metabolic fate of the molecule, leading to a differential biological response compared to its non-acetylated counterpart.

Comparative Analysis with Related Estrone Derivatives (e.g., 9α-hydroxyestrone acetate, Δ9,11-estrone acetate)

Comparative studies of C-ring oxidized estrone derivatives reveal important structure-activity relationships. When compared with its close analogs, this compound (referred to as compound 5 in the source study) shows superior antiproliferative activity in hormone-dependent cancer cells. mdpi.com

For instance, the introduction of the 11β-nitrooxy group dramatically enhances cytotoxicity compared to 9α-hydroxyestrone acetate (compound 4), which only possesses the 9α-hydroxyl group. mdpi.com While 9α-hydroxyestrone acetate showed moderate activity against HepaRG liver cancer cells, it had weak effects on hormone-dependent lines. mdpi.com In contrast, Δ9,11-estrone acetate (compound 6), which features a double bond between carbons 9 and 11, exhibited weaker antiproliferative activity across all tested cell lines compared to this compound. mdpi.com Docking studies also indicated weaker binding energies for Δ9,11-estrone acetate to ERα compared to estradiol (B170435). mdpi.com

Table 1: Comparative Antiproliferative Activity (IC₅₀ in µM) of Estrone Derivatives

| Compound | MCF-7 (Breast) | T47-D (Breast) | LNCaP (Prostate) | HepaRG (Liver) |

|---|---|---|---|---|

| 9α-Hydroxy,11β-nitrooxyestrone acetate | 5.87 | 7.40 | 5.30 | 12.33 |

| 9α-hydroxyestrone acetate | >50 | >50 | >50 | 32.04 |

| Δ⁹,¹¹-estrone acetate | >50 | >50 | >50 | >50 |

Data sourced from a study on C-Ring oxidized estrone acetate derivatives. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 9α-hydroxyestrone acetate |

| Δ9,11-estrone acetate |

| 9α-hydroxy-11β-nitroxy estrone |

| Estrone |

| 17β-estradiol |

Metabolic Pathways and Biotransformation of 9 Hydroxyestrone 3 Acetate 11 Nitrate

Enzymatic Hydrolysis and Prodrug Activation Mechanisms (e.g., Esterase Activity)

The presence of a 3-acetate group suggests that 9-Hydroxyestrone-3-acetate-11-nitrate likely functions as a prodrug. The initial and critical step in its metabolic activation is the enzymatic hydrolysis of the acetate (B1210297) ester. This reaction is primarily catalyzed by a class of enzymes known as carboxylesterases, which are abundant in various tissues, most notably the liver. youtube.comnih.gov The hydrolysis of the ester bond would release the active form of the drug, 9-hydroxyestrone-11-nitrate, and acetic acid.

Ester prodrugs are a common strategy in medicinal chemistry to enhance the bioavailability of parent drugs by increasing their lipophilicity, which in turn improves membrane permeability and absorption. youtube.comnih.govoup.com Once absorbed, the ester is cleaved by endogenous esterases to release the pharmacologically active compound. nih.gov The rate of this hydrolysis can vary depending on the specific carboxylesterase isozymes involved and their tissue distribution. nih.gov Studies on other acetylated steroid prodrugs have demonstrated that this enzymatic cleavage is an efficient activation mechanism. oup.comhelsinki.fi Therefore, it is highly probable that esterase activity is the primary mechanism for the prodrug activation of this compound.

Role of Cytochrome P450 Enzymes in Metabolite Formation

Following or concurrent with the hydrolysis of the acetate ester, the core molecule, 9-hydroxyestrone, and its nitrate (B79036) derivative are expected to undergo extensive metabolism by the cytochrome P450 (CYP450) enzyme system. hmdb.canih.gov The CYP450 superfamily is a major player in the phase I metabolism of a wide array of endogenous and exogenous compounds, including steroids. hmdb.canih.gov

The metabolism of the estrone (B1671321) backbone by CYP450 enzymes typically involves hydroxylation at various positions on the steroid ring. Key isoforms implicated in estrogen metabolism include CYP1A1, CYP1A2, CYP1B1, CYP2C9, and CYP3A4. wikipedia.orgyoutube.comresearchgate.net These enzymes catalyze the formation of various hydroxylated metabolites, such as 2-hydroxyestrone, 4-hydroxyestrone, and 16α-hydroxyestrone. rupahealth.comnih.gov The presence of the 9-hydroxyl group on the parent compound may influence the regioselectivity of subsequent hydroxylations.

Furthermore, the 11-nitrate group introduces another avenue for metabolism. While the metabolism of steroid nitrates is not as extensively studied as that of other functional groups, the reduction of nitroaromatic compounds by CYP450 enzymes and associated reductases is a known pathway. nih.govwikipedia.orgwikipedia.org Specifically, NADPH-cytochrome P450 reductase has been shown to mediate the denitration of compounds like 2,4,6-trinitrotoluene. wikipedia.org It is plausible that a similar reductive process could lead to the cleavage of the nitrate group from the 11-position of the steroid, potentially yielding an 11-hydroxy or 11-keto metabolite. This denitrification process can lead to the formation of nitrite (B80452). wikipedia.orgresearchgate.netnih.gov

The interplay between these oxidative and reductive pathways, catalyzed by various CYP450 isoforms, would result in a diverse array of metabolites. The relative abundance of these metabolites would depend on the expression and activity of the specific CYP enzymes in an individual.

Conjugation Pathways (Sulfation, Glucuronidation)

The hydroxylated metabolites generated during phase I metabolism, including the parent 9-hydroxyestrone and its further hydroxylated derivatives, are substrates for phase II conjugation reactions. zrtlab.comnih.gov These reactions increase the water solubility of the metabolites, facilitating their excretion. The two primary conjugation pathways for estrogen metabolites are sulfation and glucuronidation. zrtlab.comnih.govwikipedia.org

Glucuronidation is catalyzed by UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety to hydroxyl groups on the steroid. hmdb.cazrtlab.com Different UGT isoforms exhibit specificity for different positions on the estrogen molecule. For instance, UGT1A1 is known to glucuronidate the 3-hydroxyl group of estrogens, while UGT2B7 has activity towards the 17-hydroxyl group. nih.govhmdb.ca The 9-hydroxyl group and any other hydroxyl groups introduced during phase I metabolism would be potential sites for glucuronidation. youtube.comzrtlab.com

Sulfation is another major conjugation pathway, mediated by sulfotransferases (SULTs). wikipedia.org SULT1E1 is a key enzyme responsible for the sulfation of estrogens. wikipedia.org Similar to glucuronidation, sulfation occurs at hydroxyl positions, rendering the metabolites more hydrophilic. The resulting sulfate (B86663) conjugates are then readily eliminated. nih.gov

Excretion and Bioavailability Considerations in Preclinical Models

The bioavailability of this compound is likely enhanced by its formulation as an acetate ester prodrug, which would increase its lipophilicity and facilitate absorption. Following absorption and metabolic activation, the subsequent metabolism through hydroxylation and conjugation pathways plays a crucial role in the excretion of the compound.

The conjugated metabolites, being more water-soluble, are expected to be the primary forms excreted from the body. hmdb.ca Excretion of estrogen metabolites occurs predominantly through the urine, with a smaller fraction eliminated in the feces. hmdb.ca Preclinical animal models would be essential to determine the precise pharmacokinetic parameters, including the routes and rates of excretion. Studies in such models would involve the administration of the compound and subsequent analysis of urine, feces, and plasma to identify and quantify the parent compound and its various metabolites.

Advanced Analytical Methodologies for Research on 9 Hydroxyestrone 3 Acetate 11 Nitrate

Chromatographic Techniques for Separation and Quantification

High-Performance Liquid Chromatography (HPLC) Applications

No specific HPLC methods for the analysis of 9-Hydroxyestrone-3-acetate-11-nitrate were found in the reviewed literature.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

There is no available information on the use of GC-MS for the analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis

Specific LC-MS/MS methods for the trace analysis of this compound have not been reported.

Spectroscopic and Spectrometric Characterization Methods

No data on the spectroscopic or spectrometric characterization of this compound could be located.

Sample Preparation and Derivatization Strategies for Complex Biological Matrices

There are no published sample preparation or derivatization protocols specifically developed for the extraction and analysis of this compound from biological samples.

Future Research Directions and Translational Perspectives Non Clinical

Development of Novel Estrone-Nitrate Hybrid Compounds

A primary direction for future research lies in the rational design and synthesis of novel hybrid compounds that pair the estrone-nitrate scaffold with other pharmacologically active moieties. This strategy aims to create multi-target agents with synergistic or novel mechanisms of action. The insertion of a 9,11-hydroxynitrate group into an estrogen molecule has been shown to significantly increase certain biological activities. nih.gov

Future development could involve:

Hybrids with Other Natural Products: Following the successful synthesis of estrone-talaromycin hybrids, which demonstrated notable cytotoxic activity, future work could explore hybrids with other mycotoxins or plant-derived compounds. nih.govresearchgate.net

Dual-Target Enzyme Inhibitors: Inspired by the development of dual aromatase-sulfatase inhibitors, new hybrids could be designed to simultaneously block multiple pathways involved in hormone-dependent disease progression. nih.gov

Cucurbitacin-Inspired Analogs: A novel class of nitric oxide-donating cucurbitacin-inspired estrone (B1671321) analogs (NO-CIEAs) has been designed as potential multi-target agents for hepatocellular carcinoma. nih.gov Specific analogs from this class showed more potent activity against HepG2 cells than the reference drug Erlotinib. nih.gov

Interactive Table: Examples of Estrone Hybrid Concepts

| Hybrid Concept | Target/Rationale | Representative Findings | Citations |

| Nitric Oxide-Donating Cucurbitacin Analogs | Multi-target anti-cancer agents | NO-CIEA 17 showed high potency against HepG2 and Erlotinib-resistant HepG2-R cells (IC50 = 4.69 µM and 8.21 µM, respectively). | nih.gov |

| Estrone-Talaromycin Hybrids | Combine steroid cell penetration with mycotoxin cytotoxicity | Synthesis of a hybrid product demonstrated notable cytotoxic activity. | nih.govresearchgate.net |

| Dual Aromatase-Sulfatase Inhibitors | Inhibit multiple estrogen biosynthesis pathways | Sulfamate derivatives of nonsteroidal AIs have been successfully developed as dual inhibitors. | nih.gov |

| Spirocyclic Derivatives (Spiropyrans) | Introduce photo-switchable properties for photopharmacology | Novel spirocyclic derivatives of estrone have been synthesized, demonstrating unique chromogenic properties. | mdpi.com |

Advanced Preclinical Models for Efficacy and Mechanism Elucidation

To better understand the efficacy and mechanisms of 9-Hydroxyestrone-3-acetate-11-nitrate and its future derivatives, research must move beyond traditional cell lines and animal models. The complexity of signaling pathways, such as those involving the estrogen receptor (ER) and nitric oxide, necessitates more sophisticated systems.

Future preclinical models should include:

Patient-Derived Xenografts (PDX): These models, where tumor tissue from a patient is implanted into an immunodeficient mouse, maintain the heterogeneity of the original tumor and are superior for predicting clinical outcomes.

Organoid Cultures: Three-dimensional organoid models derived from patient tumors (tumoroids) can be used for higher-throughput screening of compound efficacy and for studying mechanisms in a more physiologically relevant context.

Genetically Engineered Mouse Models (GEMMs): Mice engineered with specific mutations (e.g., in the estrogen receptor or downstream signaling pathways) can provide crucial insights into how a compound's efficacy is linked to a specific genetic background.

Drug-Resistant Models: As demonstrated with erlotinib-resistant HepG2 cells, developing and utilizing cell lines and animal models that mimic clinical drug resistance is critical for evaluating the potential of new compounds to overcome this major therapeutic hurdle. nih.gov

Integration of In Silico and In Vitro/In Vivo Studies

The integration of computational modeling with experimental validation is a powerful strategy for accelerating drug discovery. nih.gov For estrone-nitrate derivatives, this approach can streamline the identification of promising candidates and provide deeper mechanistic insights. mdpi.comnih.gov

The synergistic workflow involves:

In Silico Screening and Docking: Molecular docking studies can predict the binding affinity of newly designed estrone-nitrate hybrids for various biological targets, such as estrogen receptor α (ERα), steroid sulfatase, and 17β-hydroxysteroid dehydrogenase. mdpi.comnih.gov This allows for the prioritization of compounds for synthesis. Docking studies have estimated a generally lower affinity of C-ring oxidized estrone derivatives to ERα than estrone, suggesting potential for developing anticancer agents devoid of strong estrogenic action. mdpi.com

In Vitro Validation: The top candidates from in silico screening are then synthesized and evaluated in a suite of in vitro assays. These include cell proliferation assays against various cancer cell lines (e.g., MCF-7, T47-D, HepaRG), cell cycle analysis via flow cytometry, and receptor binding assays. mdpi.comnih.gov For instance, the 9α-hydroxy,11β-nitrooxyestrone acetate (B1210297) derivative was found to markedly reduce HepaRG cell viability. mdpi.com

In Vivo Confirmation: The most promising compounds from in vitro testing are advanced into the advanced preclinical models described in section 7.2 to confirm efficacy and further elucidate the mechanism of action in a whole-organism context.

This integrated approach ensures that resources are focused on compounds with the highest probability of success, while simultaneously building a comprehensive understanding of their structure-activity relationships. nih.gov

Potential Applications in Chemical Biology and Therapeutic Design

Beyond direct therapeutic use, this compound and its analogs serve as valuable tools for chemical biology and are central to innovative therapeutic design. Their unique structure allows for the probing of complex biological systems.

Potential applications include:

Probing Nitric Oxide Signaling: As nitric oxide-releasing entities, these compounds can be used to study the specific downstream effects of NO release within different cellular compartments and its interplay with hormone signaling pathways. nih.gov

Overcoming Drug Resistance: The design of hybrid molecules that are effective in drug-resistant cancer models points to a therapeutic strategy for treating cancers that have failed standard therapies. nih.gov

Development of Selective Modulators: The C-ring modification has been explored as a strategy to develop new anticancer estrane (B1239764) derivatives that are devoid of the estrogenic action that can lead to tumor growth after prolonged treatment. mdpi.com Some seco-estrone derivatives have shown a complete loss of estrogenic activity while behaving as moderate antagonists to estradiol (B170435) benzoate. researchgate.net

Photopharmacology: The synthesis of estrone-based spiropyrans, which can be activated by light, opens the door to creating agents whose activity can be precisely controlled in time and space, minimizing off-target effects. mdpi.com This represents a frontier in targeted drug delivery and therapy.

Interactive Table: Research Findings on Estrone Derivatives

| Compound/Derivative Class | Model System | Key Finding | Citation |

| 9α-hydroxy-11β-nitroxy estrone and its acetate | Immature rats | Insertion of the 9,11-hydroxynitrate group increased antigonadotropic and uterotropic activity. | nih.gov |

| 9α-Hydroxy,11β-nitrooxyestrone acetate | HepaRG cancer cells | Markedly reduced cell viability (~92%) after 24 hours of treatment. | mdpi.com |

| Δ9,11-estrone oxime | LNCaP cancer cells | Was the most cytotoxic derivative tested and arrested cells in the G2/M phase. | nih.gov |

| Nitric Oxide-Donating Cucurbitacin Analogs (NO-CIEAs) | HepG2 cancer cells | Arrested cells in the G0/G1 phase and showed inhibitory activity towards EGFR and MAPK. | nih.gov |

Q & A

Advanced Research Question

In Vitro Assays : Use competitive binding assays with -estradiol and ERα/ERβ isoforms. Normalize data to positive controls (e.g., 17β-estradiol).

Dose-Response Analysis : Fit binding curves using nonlinear regression (e.g., GraphPad Prism) to calculate IC values.

Contradiction Management : If activity diverges from computational predictions, assess compound purity or test for metabolite interference via LC-MS .

What methodologies are recommended for analyzing structural stability under varying pH conditions?

Advanced Research Question

pH-Dependent Stability Studies :

- Prepare buffers (pH 2–12) and incubate the compound at 37°C.

- Monitor degradation via UV-Vis spectroscopy at λmax = 280 nm.

Kinetic Analysis : Use pseudo-first-order models to calculate degradation rate constants.

Structural Elucidation : Isolate degradation products using preparative TLC and characterize via -NMR to identify hydrolysis sites .

How should researchers address discrepancies between computational predictions and experimental results for this compound?

Advanced Research Question

Re-Evaluate Computational Parameters : Adjust basis sets (e.g., B3LYP/6-311+G(d,p)) or solvent models in DFT calculations.

Experimental Replication : Repeat synthesis and characterization with stricter anhydrous conditions to exclude water-mediated side reactions.

Collaborative Validation : Cross-check data with independent labs to isolate procedural errors .

What are the best practices for documenting synthetic procedures to ensure reproducibility?

Basic Research Question

Detailed Reaction Logs : Record exact molar ratios, solvent grades, and stirring rates. For example, "0.1 mmol estrone derivative, 1.2 eq acetic anhydride, 0°C, 2 hr."

Analytical Metadata : Include instrument parameters (e.g., NMR frequency, HPLC column type).

Open Data Sharing : Deposit spectra in public repositories (e.g., PubChem) with accession codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.